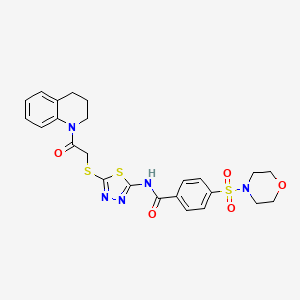
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O5S3 and its molecular weight is 559.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H18N4O2S2
- Molecular Weight : 410.51 g/mol
- IUPAC Name : N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- LogP : 3.9 (indicating moderate lipophilicity)
The presence of the thiadiazole and dihydroquinoline moieties contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial activity. Research indicates that derivatives of this scaffold exhibit activity against a wide range of pathogens:
| Compound | Activity Type | Target Microorganism | MIC (µg/mL) |
|---|---|---|---|
| Thiadiazole Derivative 1 | Antibacterial | Staphylococcus aureus | 32.6 |
| Thiadiazole Derivative 2 | Antifungal | Candida albicans | 24.0 |
| Thiadiazole Derivative 3 | Antituberculosis | Mycobacterium tuberculosis | 50.0 |
Studies indicate that modifications to the thiadiazole ring can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of key cellular pathways involved in tumor growth:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 0.52 | Histone deacetylase inhibition |
These findings suggest that the compound may interfere with DNA replication and cell division processes critical in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.
- Receptor Modulation : The morpholino sulfonyl group may interact with specific receptors involved in cell signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated various thiadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Evaluation of Anticancer Properties
In vitro studies on cancer cell lines demonstrated that certain derivatives significantly inhibit cell proliferation at low concentrations. The interaction with tubulin was particularly noted as a promising mechanism for anticancer activity .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S3/c30-21(29-11-3-5-17-4-1-2-6-20(17)29)16-35-24-27-26-23(36-24)25-22(31)18-7-9-19(10-8-18)37(32,33)28-12-14-34-15-13-28/h1-2,4,6-10H,3,5,11-16H2,(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPDBEMLTOYZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














